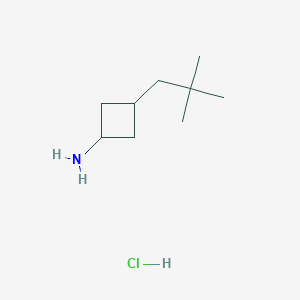![molecular formula C14H8Cl3N3OS2 B2846587 1-(4-Chlorophenyl)-3-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]urea CAS No. 476296-65-8](/img/structure/B2846587.png)
1-(4-Chlorophenyl)-3-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorophenyl)-3-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]urea, also known as Diflubenzuron, is a benzoylurea insecticide that is widely used in agriculture and forestry. It is a white crystalline solid with a molecular weight of 310.7 g/mol and a melting point of 230-233°C. Diflubenzuron works by inhibiting the synthesis of chitin, a key component of the exoskeleton of insects, leading to their death.
Scientific Research Applications
Synthesis and Biological Importance
Compounds like 1-(4-Chlorophenyl)-3-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]urea are of significant interest in medicinal chemistry due to their diverse biological activities. Research has shown that derivatives combining the (thio)urea and benzothiazole groups exhibit a broad spectrum of pharmacological activities, including potential therapeutic applications for diseases such as rheumatoid arthritis and systemic lupus erythematosus. Notably, derivatives like Frentizole (a UBT derivative) have been used in treating these conditions. Additionally, compounds such as Bentaluron and Bethabenthiazuron, which are commercial fungicides, underscore the importance of these derivatives as wood preservatives and herbicides, demonstrating their utility beyond pharmaceuticals into agricultural applications. These compounds' ability to act as potential therapeutic agents or fungicides highlights their significance in both medicinal chemistry and agriculture, making them a critical area of study for developing new pharmacophores and agricultural chemicals (Rosales-Hernández et al., 2022).
Urea Biosensors
In the context of biosensors, urea (carbamide) derivatives, including this compound, may play a crucial role in detecting and quantifying urea concentration. Given urea's significance as an end product of nitrogen metabolism in humans and its presence in various industries, detecting urea accurately is crucial for diagnosing diseases and environmental monitoring. Research in urea biosensors has leveraged various materials for enzyme immobilization, indicating the potential of urea derivatives in enhancing biosensor functionality and reliability (Botewad et al., 2021).
Environmental and Safety Considerations
While focusing on the scientific applications of compounds like this compound, it is also crucial to consider their environmental and safety implications. Studies have highlighted the need for comprehensive assessments of urease and nitrification inhibitor technologies, including environmental impact, safety to human health, and potential residues in food products. Such research underscores the importance of responsible utilization and management of these compounds, ensuring their benefits in agricultural practices do not come at the expense of environmental health or food safety (Ray et al., 2020).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3N3OS2/c15-7-1-3-8(4-2-7)18-13(21)20-14-19-10(6-22-14)9-5-11(16)23-12(9)17/h1-6H,(H2,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYKFOYWJOVAEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2846506.png)


![diethyl 2-[(1H-1,2,4-triazol-5-ylamino)methylidene]propanedioate](/img/structure/B2846511.png)
![4,7,8-Trimethyl-6-(4-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2846512.png)
![2-(((3-Bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methyl)thio)benzo[d]oxazole](/img/structure/B2846513.png)
![2-Amino-6-[4-(4-methoxyphenoxy)phenyl]pyridine-3,4,5-tricarbonitrile](/img/structure/B2846516.png)
![6-Chloro-N-[3-(3,4-difluorophenoxy)-2-hydroxypropyl]pyridine-3-carboxamide](/img/structure/B2846518.png)
![(Z)-methyl 2-(2-((3-(2,5-dioxopyrrolidin-1-yl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2846520.png)


![(4-methoxyphenyl)[4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2846523.png)

![2-({[1,3-dimethyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinyliden]methyl}amino)benzenecarbonitrile](/img/structure/B2846526.png)